REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[F:9][CH:10]([F:19])[O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][CH:13]=1>C(#N)C>[Cl:1][C:17]1[CH:18]=[C:12]([O:11][CH:10]([F:19])[F:9])[CH:13]=[CH:14][C:15]=1[NH2:16]
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Name
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|
Quantity
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0.84 g
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Type
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reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)F
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction was refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuum
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Type
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CUSTOM
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Details
|
the residue purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.65 g | |
YIELD: PERCENTYIELD | 53.4% | |
YIELD: CALCULATEDPERCENTYIELD | 53.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |